molecular formula C13H16BrN3O2 B5308458 1-acetyl-N-(5-bromopyridin-2-yl)piperidine-4-carboxamide

1-acetyl-N-(5-bromopyridin-2-yl)piperidine-4-carboxamide

Cat. No.: B5308458
M. Wt: 326.19 g/mol
InChI Key: CAHLDSGTLQMOER-UHFFFAOYSA-N
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Description

1-acetyl-N-(5-bromopyridin-2-yl)piperidine-4-carboxamide is a chemical compound with a complex structure that includes a piperidine ring, a bromopyridine moiety, and an acetyl group

Properties

IUPAC Name

1-acetyl-N-(5-bromopyridin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O2/c1-9(18)17-6-4-10(5-7-17)13(19)16-12-3-2-11(14)8-15-12/h2-3,8,10H,4-7H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHLDSGTLQMOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-acetyl-N-(5-bromopyridin-2-yl)piperidine-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Bromopyridine Moiety: The bromopyridine group is introduced through nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the piperidine ring to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-acetyl-N-(5-bromopyridin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to control the reaction rate and selectivity .

Scientific Research Applications

1-acetyl-N-(5-bromopyridin-2-yl)piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-acetyl-N-(5-bromopyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-acetyl-N-(5-bromopyridin-2-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    N-(5-bromopyridin-2-yl)piperidine-4-carboxamide: Similar structure but lacks the acetyl group.

    1-acetyl-N-(5-chloropyridin-2-yl)piperidine-4-carboxamide: Similar structure but with a chlorine atom instead of bromine.

The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties .

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